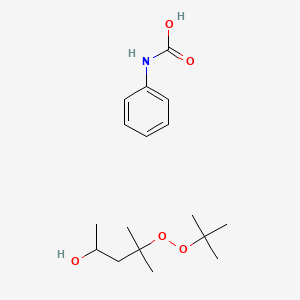
4-Tert-butylperoxy-4-methylpentan-2-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylperoxy-4-methylpentan-2-ol;phenylcarbamic acid is a compound that combines the properties of a peroxy alcohol and a carbamic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylperoxy-4-methylpentan-2-ol involves the alkylation of tert-butyl hydroperoxide with 1,3-diols, resulting in hydroxy-containing ditertiary peroxides. These peroxides are then oxidized with pyridinium chlorochromate to form carbonyl-containing peroxides . The synthesis of phenylcarbamic acid derivatives typically involves the reaction of phenyl isocyanate with alcohols or amines under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylperoxy-4-methylpentan-2-ol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing peroxides.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium chlorochromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carbonyl-containing peroxides, hydroxyl derivatives, and substituted peroxy compounds .
Scientific Research Applications
4-Tert-butylperoxy-4-methylpentan-2-ol;phenylcarbamic acid has several scientific research applications:
Chemistry: Used as an initiator in radical polymerization reactions and as an oxidizing agent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butylperoxy-4-methylpentan-2-ol involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation . The phenylcarbamic acid moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylperoxy-4-methylpentan-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
3-tert-butylperoxy-3-methylbutanoic acid: Another peroxy compound with a different carbon backbone.
Phenyl isocyanate derivatives: Compounds with similar carbamic acid functionality.
Uniqueness
4-Tert-butylperoxy-4-methylpentan-2-ol;phenylcarbamic acid is unique due to its combination of peroxy and carbamic acid functionalities, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
62299-48-3 |
|---|---|
Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-tert-butylperoxy-4-methylpentan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H22O3.C7H7NO2/c1-8(11)7-10(5,6)13-12-9(2,3)4;9-7(10)8-6-4-2-1-3-5-6/h8,11H,7H2,1-6H3;1-5,8H,(H,9,10) |
InChI Key |
QXTKUAZWOXVUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OOC(C)(C)C)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















